molecular formula C14H26N2O3S B6756704 N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)methanesulfonamide

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)methanesulfonamide

Cat. No.: B6756704
M. Wt: 302.44 g/mol
InChI Key: NGKDVTQWDHFLCU-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)methanesulfonamide is a complex organic compound characterized by its unique structural features This compound contains a cyclopropyl group, a methyl-substituted pyrrolidine ring, an oxane (tetrahydropyran) ring, and a methanesulfonamide group

Properties

IUPAC Name

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-11-8-16(13-2-3-13)9-14(11)15-20(17,18)10-12-4-6-19-7-5-12/h11-15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKDVTQWDHFLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1NS(=O)(=O)CC2CCOCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a suitable cyclizing agent.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.

    Attachment of the Oxane Ring: The oxane ring can be incorporated through a nucleophilic substitution reaction, where a suitable oxane precursor reacts with the pyrrolidine derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine under reducing conditions with reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring, where nucleophiles can replace the oxygen atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets might make it useful in the treatment of certain diseases or conditions, pending further research and clinical trials.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals or materials. Its unique properties might make it suitable for use in advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)methanesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)carboxamide
  • N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)amine
  • N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)thiol

Uniqueness

Compared to similar compounds, N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)methanesulfonamide stands out due to the presence of the methanesulfonamide group. This functional group can impart unique chemical reactivity and biological activity, potentially making the compound more versatile in various applications.

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